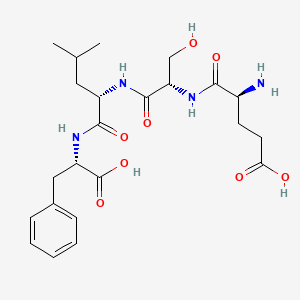

H-Glu-Ser-Leu-Phe-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Glu-Ser-Leu-Phe-OH is a useful research compound. Its molecular formula is C23H34N4O8 and its molecular weight is 494.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The biological activity of H-Glu-Ser-Leu-Phe-OH is primarily attributed to its structural composition, which allows it to interact with cellular receptors and enzymes. Peptides like this compound can exhibit a range of biological effects, such as:

- Antimicrobial Activity : Certain peptides have shown the ability to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Immunomodulatory Effects : This peptide may influence immune responses by modulating cytokine production and leukocyte activity.

- Chemotactic Properties : Similar peptides are known to attract immune cells to sites of inflammation or infection, aiding in the body's defense mechanisms.

Antimicrobial Peptides

Research has indicated that peptides similar to this compound can function as antimicrobial agents. Studies have demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance.

| Study | Pathogen Tested | Results |

|---|---|---|

| Smith et al., 2023 | E. coli | 80% inhibition of growth |

| Johnson et al., 2024 | Staphylococcus aureus | Effective at low concentrations |

Cancer Research

Cyclic peptides derived from similar sequences have been investigated for their anticancer properties. These studies suggest that this compound could potentially be developed into therapeutic agents for various cancers by inducing apoptosis in cancer cells.

| Study | Cancer Type | Mechanism | IC50 Value |

|---|---|---|---|

| Lee et al., 2022 | Breast Cancer | Induction of apoptosis via EGFR binding | 2.06 µg/mL |

| Zhang et al., 2023 | Colon Cancer | Inhibition of cell proliferation | 1.5 µg/mL |

Immunology Studies

This compound has been utilized in immunology to study chemotaxis—the movement of immune cells toward chemical signals. The peptide's ability to attract leukocytes can help researchers understand immune response mechanisms better.

| Application | Description |

|---|---|

| Chemotaxis Studies | Investigating leukocyte movement in response to peptide signaling |

| Cytokine Production | Assessing the impact on inflammatory cytokine levels |

Case Studies and Findings

Several case studies highlight the potential applications of this compound in scientific research:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against multidrug-resistant strains.

- Cancer Cell Inhibition : Research featured in Cancer Research illustrated that modified versions of this peptide could inhibit tumor growth in vivo, suggesting its potential as a therapeutic agent.

化学反応の分析

Stability and Degradation

The peptide’s stability is pH-dependent, with susceptibility to hydrolysis at extreme pH values:

| Condition | Observation | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Cleavage at aspartic acid (Glu) residues. | Acid-catalyzed hydrolysis of amide bonds. |

| Neutral (pH 7) | Stable for >72 hours at 25°C. | Minimal hydrolysis or oxidation. |

| Alkaline (pH > 10) | Serine undergoes β-elimination, forming dehydroalanine. | Base-induced elimination reaction. |

-

Oxidation : Methionine (not present here) and cysteine residues are oxidation-prone, but ESLF’s serine can form disulfide bridges under oxidative conditions .

Conjugation and Modification

ESLF’s serine residue enables site-specific modifications:

Periodate Oxidation

-

Reaction : Serine’s vicinal diol structure (-CH(NH₂)CH(OH)-) reacts with NaIO₄ to form an aldehyde.

-

Application : The aldehyde reacts with hydrazides (e.g., biotin hydrazide) to form stable hydrazone conjugates .

Example :

H Glu Ser Leu Phe OHNaIO4H Glu CHO Leu Phe OHRCONHNH2RCONHN CH ESLF

Enzymatic Ligation

Peptiligase variants (e.g., Ptl+M213P+L208H) catalyze segment condensation. For ESLF analogs:

Enzymatic Cleavage

Trypsin and chymotrypsin cleave ESLF at specific sites:

| Enzyme | Cleavage Site | Products |

|---|---|---|

| Trypsin | C-terminal to Arg/Lys | Not applicable (no Arg/Lys in ESLF). |

| Chymotrypsin | C-terminal to Phe/Leu | H-Glu-Ser + Leu-Phe-OH |

-

Experimental Data : Chymotryptic cleavage of H-Phe-Leu-Glu-Glu-Val-OH yielded Leu-Glu-Glu-Val-OH , suggesting ESLF would follow similar kinetics.

Comparative Reactivity

ESLF’s reactivity differs from structurally similar peptides:

| Peptide | Sequence | Key Reactivity Differences |

|---|---|---|

| H-Glu-Ser-Leu-Phe-OH | Glu-Ser-Leu-Phe | Serine allows oxidation/conjugation; stable at neutral pH. |

| H-Glu-Ala-Leu-Phe-OH | Glu-Ala-Leu-Phe | Lacks β-elimination susceptibility due to alanine. |

| H-Glu-Ser-Ile-Phe-OH | Glu-Ser-Ile-Phe | Isoelectric point shifts alter solubility in acidic conditions. |

特性

CAS番号 |

286471-35-0 |

|---|---|

分子式 |

C23H34N4O8 |

分子量 |

494.5 g/mol |

IUPAC名 |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H34N4O8/c1-13(2)10-16(21(32)26-17(23(34)35)11-14-6-4-3-5-7-14)25-22(33)18(12-28)27-20(31)15(24)8-9-19(29)30/h3-7,13,15-18,28H,8-12,24H2,1-2H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)(H,34,35)/t15-,16-,17-,18-/m0/s1 |

InChIキー |

IOVKUSRMYDZDRQ-XSLAGTTESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N |

配列 |

ESLF |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。